molecular formula C24H22ClN3O3S B14116327 Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14116327
M. Wt: 468.0 g/mol
InChI Key: BVFOZWWHNLLZAH-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic scaffold with a pyrimidine ring conjugated to a pyridine moiety. The structure features a benzylsulfanyl group at position 2, a 4-chlorophenyl substituent at position 5, a methyl group at position 7, and an ethyl carboxylate ester at position 4. The 4-oxo group contributes to hydrogen-bonding interactions, which are critical for its conformational stability and intermolecular interactions in crystalline states .

Properties

Molecular Formula

C24H22ClN3O3S

Molecular Weight

468.0 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29)

InChI Key

BVFOZWWHNLLZAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Catalytic Efficiency and Solvent Selection

The choice of catalyst significantly impacts yield and reaction time. Comparative studies show that TiO₂/SiO₂ nanocomposites reduce reaction times to 2–3 hours with near-quantitative yields, whereas traditional sodium methoxide methods require 5–12 hours. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, particularly for sodium salts.

Work-Up and Isolation

Post-reaction work-up involves extraction with toluene or xylene, followed by water washing to remove inorganic salts. Distillation under reduced pressure isolates the crude product, which is further purified via recrystallization (methanol or ethanol).

Structural Characterization and Analytical Data

The compound is validated using:

  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.4 ppm), and ester carbonyl (δ 4.1–4.3 ppm).
  • FTIR : C=O stretching at ~1730 cm⁻¹, C–S vibration at ~680 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 468.0 ([M]⁺).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives with variations in substituents at positions 2, 5, and 5. For example:

  • Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 923676-51-1): Substituent Differences: Butylthio (C₄H₉S) replaces benzylsulfanyl (C₆H₅CH₂S), and 4-methoxyphenyl replaces 4-chlorophenyl. Impact: The butylthio group increases lipophilicity (logP ~3.2 vs. The methoxy group reduces electron-withdrawing effects compared to chlorine, altering π-π stacking interactions .
  • Consequence: Reduced planarity diminishes stacking interactions in crystal lattices, as evidenced by weaker hydrogen-bonding networks (e.g., shorter N–H···O distances in the fused system: ~2.1 Å vs. ~2.4 Å in monocyclic analogues) .

Physicochemical and Spectroscopic Comparisons

  • NMR Chemical Shifts :

    • In the target compound, protons adjacent to the benzylsulfanyl group exhibit downfield shifts (δ ~3.5–4.0 ppm) due to sulfur’s electronegativity. In contrast, butylthio analogues show upfield shifts (δ ~2.8–3.2 ppm) due to reduced deshielding .
    • The 4-chlorophenyl group induces distinct aromatic proton splitting (δ ~7.3–7.5 ppm) compared to 4-methoxyphenyl analogues (δ ~6.8–7.1 ppm) .
  • Hydrogen-Bonding Patterns: The 4-oxo group in the fused system participates in stronger intermolecular hydrogen bonds (e.g., O···H–N distances ~1.9 Å) compared to non-fused analogues (~2.2 Å), stabilizing crystal packing .

Data Tables

Table 1: Structural and Physicochemical Comparison of Key Analogues

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Weight logP (Predicted)
Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Benzylsulfanyl (C₆H₅CH₂S) 4-Chlorophenyl 497.0 g/mol ~2.8
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Butylthio (C₄H₉S) 4-Methoxyphenyl 429.5 g/mol ~3.2

Table 2: Key NMR Chemical Shift Differences (δ, ppm)

Proton Position Target Compound Butylthio Analogue 4-Methoxyphenyl Analogue
Position 2 ~3.8 ~3.0 ~3.1
Position 5 ~7.4 ~7.3 ~6.9

Biological Activity

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The key components include:

  • Benzylsulfanyl Group : Known for enhancing the lipophilicity and biological activity of compounds.
  • Chlorophenyl Moiety : Often associated with increased potency in pharmacological applications.
  • Tetrahydropyrido-Pyrimidine Framework : A core structure linked to various biological activities.

Structural Formula

C22H22ClN3O3S\text{C}_{22}\text{H}_{22}\text{ClN}_3\text{O}_3\text{S}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. The mechanism often involves:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in malignant cells.

Case Study: Antitumor Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assays revealed:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : Ranged from 15 to 50 µg/mL, showcasing its potential as an antimicrobial agent.

Antioxidant Properties

Research indicates that the compound exhibits notable antioxidant activity, which may contribute to its overall therapeutic potential. The ability to scavenge free radicals was assessed using DPPH and ABTS assays.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
Induction of apoptosis
AntimicrobialEffective against Gram-positive/negative bacteria
MIC values between 15-50 µg/mL
AntioxidantScavenging free radicals

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with cellular targets involved in proliferation and survival pathways.

  • Cell Cycle Arrest : The compound appears to induce G1 phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to increased oxidative stress in tumor cells.

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